molecular formula C26H32N4O4S B12410725 Selexipag-d6

Selexipag-d6

Número de catálogo: B12410725
Peso molecular: 502.7 g/mol
Clave InChI: QXWZQTURMXZVHJ-WFGJKAKNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Selexipag-d6 is a deuterium-labeled derivative of Selexipag, a selective prostacyclin receptor agonist. Selexipag is primarily used for the treatment of pulmonary arterial hypertension, a condition characterized by high blood pressure in the arteries of the lungs. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies, as it allows for the tracking of the compound within biological systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Selexipag-d6 involves several key steps:

    Starting Material: The synthesis begins with 2-chloro-5,6-diphenylpyrazine.

    First Reaction: This compound is reacted with 4-(isopropylamino)-1-butanol to yield 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol.

    Second Reaction: The product is then reacted with tertiary butyl bromoacetate to form 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid tertiary butyl ester.

    Hydrolysis: The tertiary butyl ester is hydrolyzed to yield 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid.

    Final Reaction: The acid is reacted with methane sulfonamide in the presence of carbonyldiimidazole and 1,4-diazabicyclo[2.2.2]octane to form Selexipag.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Selexipag-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.

    Reduction: The compound can be reduced to its amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products:

    Oxidation Products: Sulfoxide and sulfone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted pyrazine derivatives.

Aplicaciones Científicas De Investigación

Selexipag-d6 has a wide range of applications in scientific research:

Mecanismo De Acción

Selexipag-d6, like Selexipag, acts as a selective prostacyclin receptor agonist. It binds to the prostacyclin receptor (IP receptor) on the surface of vascular smooth muscle cells, leading to vasodilation and inhibition of platelet aggregation. This action helps reduce the elevated pressure in the pulmonary arteries, improving blood flow and reducing the symptoms of pulmonary arterial hypertension .

Comparación Con Compuestos Similares

    Iloprost: A prostacyclin analogue used for the treatment of pulmonary arterial hypertension.

    Beraprost: Another prostacyclin analogue with similar therapeutic effects.

    Treprostinil: A prostacyclin analogue that can be administered via various routes, including inhalation and infusion.

Comparison:

This compound stands out due to its oral availability, long-acting nature, and high selectivity for the prostacyclin receptor, making it a valuable compound in the treatment of pulmonary arterial hypertension and in scientific research.

Propiedades

Fórmula molecular

C26H32N4O4S

Peso molecular

502.7 g/mol

Nombre IUPAC

2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]-N-methylsulfonylacetamide

InChI

InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)/i1D3,2D3

Clave InChI

QXWZQTURMXZVHJ-WFGJKAKNSA-N

SMILES isomérico

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

SMILES canónico

CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.